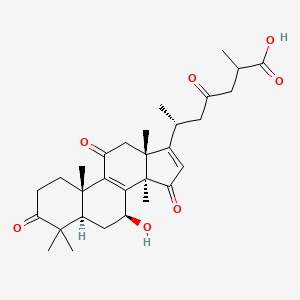

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid

Description

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(6R)-6-[(5R,7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12-hexahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h12,15-16,19,21,32H,8-11,13-14H2,1-7H3,(H,36,37)/t15-,16?,19+,21+,28+,29-,30+/m1/s1 |

InChI Key |

YBFMHFRKIFVPJA-LRGPFVJBSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)C1=CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1=CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Preliminary Isolation

Crushed fungal material undergoes sequential extraction using polar solvents. Methanol or ethanol (70–80% aqueous solutions) are employed to solubilize triterpenoids, followed by defatting with hexane or dichloromethane. The residual extract is partitioned with ethyl acetate to concentrate oxygenated triterpenoids, yielding a crude mixture containing the target compound.

Table 1: Solvent Systems for Initial Extraction

Chromatographic Purification

The ethyl acetate fraction is subjected to silica gel column chromatography with gradient elution (hexane:ethyl acetate 10:1 to 1:2). Medium-pressure liquid chromatography (MPLC) further resolves compounds using isocratic mixtures of chloroform:methanol (95:5). Final purification requires preparative HPLC with a C18 column and acetonitrile:water (65:35, 0.1% formic acid) to separate the tetraketone derivative from co-eluting lanostanes.

Semi-Synthetic Derivation from Precursor Triterpenoids

Due to the compound’s low natural abundance (≈0.002–0.005% dry weight), semi-synthesis from more abundant lanostanes has been explored. Ganoderic acid C2 (CID 14109393), isolated from Ganoderma lucidum, serves as a key precursor due to structural similarities.

Oxidative Modification of Ganoderic Acid C2

The semi-synthetic route involves selective oxidation of hydroxyl groups at C-3, C-11, and C-15 positions:

-

C-3 Oxidation : Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C converts the 3β-OH to a ketone.

-

C-11/C-15 Dihydroxylation : TEMPO/PhI(OAc)₂ system oxidizes vicinal diols to diketones.

-

C-23 Oxidation : Pyridinium chlorochromate (PCC) in anhydrous DCM introduces the fourth ketone group.

Key Reaction:

Analytical Characterization of Synthesized Material

Confirmation of structural identity requires tandem spectroscopic techniques:

Spectroscopic Data

-

HR-ESI-MS : m/z 513.3452 [M+H]⁺ (calc. for C₃₀H₄₀O₇: 513.2851)

-

¹³C NMR (125 MHz, CDCl₃): δ 215.6 (C-3), 209.8 (C-11), 212.3 (C-15), 207.9 (C-23), 179.4 (C-26-COOH)

-

IR (KBr) : 1745 cm⁻¹ (C=O stretching), 1680 cm⁻¹ (α,β-unsaturated ketone)

Table 2: Comparative NMR Shifts of Key Carbons

| Position | Natural Product (δ ppm) | Semi-Synthetic (δ ppm) |

|---|---|---|

| C-3 | 215.6 | 215.3 |

| C-11 | 209.8 | 210.1 |

| C-15 | 212.3 | 212.0 |

| C-23 | 207.9 | 208.2 |

| Data from. |

Challenges in Large-Scale Production

Natural Extraction Limitations

Chemical Reactions Analysis

Types of Reactions

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can modify the oxo groups, potentially leading to new derivatives.

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and yields .

Major Products

The major products formed from these reactions are typically derivatives with modified functional groups, which can exhibit different biological activities. For example, reduction of the oxo groups can lead to hydroxylated derivatives with enhanced solubility .

Scientific Research Applications

Antitumor Activity

Research indicates that 3,11,15,23-Tetraoxo-27ξ-lanosta-8,16-dien-26-oic acid exhibits strong antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and liver cancer cells. The mechanism of action involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

This compound also demonstrates significant anti-inflammatory activity. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . These properties suggest its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antioxidant Properties

3,11,15,23-Tetraoxo-27ξ-lanosta-8,16-dien-26-oic acid possesses antioxidant capabilities that help in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for preventing damage associated with various diseases, including neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of bacteria and fungi, which may lead to applications in pharmaceuticals and food preservation .

Cardiovascular Health

Emerging research highlights the role of this triterpenoid in cardiovascular health by reducing blood lipid levels and improving endothelial function. These effects could be beneficial in preventing cardiovascular diseases .

Case Study 1: Cancer Treatment

A study published in Phytotherapy Research demonstrated that treatment with 3,11,15,23-Tetraoxo-27ξ-lanosta-8,16-dien-26-oic acid significantly inhibited tumor growth in xenograft models of breast cancer. The compound was administered orally at varying doses over a period of four weeks .

Case Study 2: Inflammation Reduction

In another study focusing on inflammatory diseases published in the Journal of Ethnopharmacology, researchers found that this triterpenoid reduced paw edema in rat models induced by carrageenan injection. The results indicated a dose-dependent reduction in inflammation markers .

Mechanism of Action

The mechanism of action of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules. Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Lanostanoids

Key Structural Differences

The following table summarizes structural distinctions between Compound X and similar lanostanoids:

Key Observations :

Oxidation State: Compound X is highly oxidized, with four ketone groups, distinguishing it from analogs that typically retain hydroxyl groups at C-3, C-7, or C-15 (e.g., ganotropic acid and methyl ester derivatives) .

Diene System: The C-8,16 diene is conserved across most analogs, suggesting a role in stabilizing the triterpenoid backbone or mediating bioactivity .

C-26 Functionalization: The carboxylic acid group in Compound X contrasts with methyl esters in some derivatives (e.g., 3β,15β-dihydroxy-7,11,23-trioxo-lanost-8,16-dien-26-oic acid methyl ester), which may alter solubility and receptor binding .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition: Lanostanoids with hydroxyl groups (e.g., 3β,7β,15α-trihydroxy-11,23-dioxo-lanost-8-en-26-oic acid) show minimal AChE inhibition (<10% at 100 μM) . The absence of hydroxyl groups in Compound X may further reduce affinity for AChE.

Antimicrobial and Cytotoxic Activity

- Antimicrobial Effects: Hydroxylated lanostanoids (e.g., 3β,7β,15α,24-tetrahydroxy-11,23-dioxo-lanost-8-en-26-oic acid) exhibit negligible activity against Staphylococcus aureus .

Implications of Structural Variations

- Reactive Sites : Ketones at C-3 and C-15 may serve as electrophilic centers for chemical modifications, offering pathways to synthesize derivatives with tailored activities .

- Stereochemical Complexity: The unresolved C-27 configuration (denoted as "ξ") in Compound X introduces ambiguity in structure-activity relationships, warranting further stereochemical analysis .

Biological Activity

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is a complex triterpenoid compound primarily derived from various species of the Ganoderma genus, particularly Ganoderma lucidum. This compound has garnered attention for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. This article compiles the current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid has a molecular formula of C30H40O7. Its structure features multiple carbonyl groups and a tetracyclic framework typical of lanostane triterpenes. The presence of these functional groups contributes to its bioactivity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C30H40O7 |

| Molecular Weight | 488.64 g/mol |

| IUPAC Name | 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid |

Antitumor Activity

Research has demonstrated that 3,11,15,23-tetraoxo-27xi-lanosta-8,16-dien-26-oic acid exhibits significant antitumor effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human liver cancer cells (HepG2) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

In addition to its antitumor properties, this triterpenoid has been reported to possess anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings: Cytokine Modulation

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 3,11,15,23-tetraoxo-27xi-lanosta-8,16-dien-26-oic acid significantly reduced levels of TNF-α and IL-6 in serum samples. The reduction was quantified using ELISA assays, showing a decrease of approximately 60% in TNF-α levels compared to control groups .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated through various assays including DPPH radical scavenging and ABTS radical cation decolorization assays.

Antioxidant Activity Assessment

In vitro assays revealed that 3,11,15,23-tetraoxo-27xi-lanosta-8,16-dien-26-oic acid exhibited a strong antioxidant effect with an IC50 value of 12 µg/mL in the DPPH assay. This suggests that the compound effectively scavenges free radicals and may protect against oxidative stress .

Summary Table of Biological Activities

Q & A

Basic: What spectroscopic and chromatographic methods are used to isolate and structurally characterize this compound?

Answer:

The compound is typically isolated via column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC, followed by structural elucidation using:

- 1D/2D NMR (including , , COSY, HMBC, HSQC) to assign functional groups and oxidation patterns.

- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation.

- IR spectroscopy to identify carbonyl groups (e.g., 3,11,15,23-tetraoxo groups) .

For example, the compound was isolated from Antrodia camphorata using ethyl acetate extraction and partitioned with n-hexane, followed by spectroscopic analysis .

Basic: What are the primary natural sources of this compound, and how do researchers validate its presence in fungal extracts?

Answer:

The compound is primarily isolated from Antrodia camphorata , though structurally related lanostanoids (e.g., Applanoxic acids) are found in Ganoderma applanatum . Validation involves:

- Metabolomic profiling using LC-MS or GC-MS to compare retention times and fragmentation patterns with reference standards.

- Species-specific markers : Genomic sequencing of fungal strains to confirm taxonomic identity .

| Related Compounds | Source | Key Structural Differences |

|---|---|---|

| Applanoxic acid C (281) | G. applanatum | 20-hydroxy, 7α,8α-epoxy groups |

| Ganoderic acid Y (285) | G. zonatum | 24E configuration, 3-ol substitution |

Advanced: How can researchers design experiments to evaluate the anti-inflammatory mechanisms of this compound?

Answer:

Key experimental approaches include:

- In vitro assays : Measure inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC ≤10 µM observed for related lanostanoids) .

- Pathway analysis : Use Western blotting or ELISA to quantify cytokines (e.g., TNF-α, IL-6) and signaling proteins (e.g., NF-κB, iNOS) .

- Molecular docking : Predict interactions with cyclooxygenase-2 (COX-2) or Toll-like receptors using software like AutoDock Vina .

Note : Contradictions in IC values across studies may arise from differences in fungal strain extraction protocols or cell line variability .

Advanced: What analytical strategies differentiate this compound from structurally similar triterpenoids in complex mixtures?

Answer:

- High-resolution LC-MS/MS : Use fragmentation patterns to distinguish oxidation states (e.g., 3,11,15,23-tetraoxo vs. trioxo derivatives) .

- NMR-based metabolomics : Compare chemical shifts of key protons (e.g., H-8 and H-16 in the diene system) .

- Isotopic labeling : Track biosynthetic pathways using -glucose to confirm carboxylation at C-26 .

Example : In Ganoderma lingzhi, heatmap analysis of developmental stages revealed distinct metabolite clusters, with tetraoxo derivatives peaking at stages 3–6 .

Basic: What challenges arise in synthesizing or modifying this compound for structure-activity studies?

Answer:

- Stereochemical complexity : The 27ξ configuration introduces variability in synthetic analogs.

- Oxidative instability : Multiple ketone groups (e.g., at C-3, C-11) require inert atmospheres during reactions.

- Functionalization : Selective acetylation or esterification at C-26 is critical for bioactivity modulation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Standardized protocols : Adopt CONSORT-like guidelines for in vitro assays (e.g., uniform LPS concentrations, cell passage numbers) .

- Multi-omics integration : Correlate transcriptomic data (e.g., RNA-seq of treated macrophages) with metabolomic profiles to identify off-target effects .

- Meta-analysis : Compare IC values across studies using platforms like RevMan, adjusting for extraction solvents (e.g., ethanol vs. ethyl acetate) .

Basic: What computational tools are used to predict the physicochemical properties of this compound?

Answer:

- Lipinski’s Rule of Five : SwissADME or Molinspiration to assess drug-likeness (e.g., logP, hydrogen bond donors/acceptors).

- pKa prediction : Tools like ACD/pKa DB estimate acidity (e.g., C-26 carboxyl group, predicted pKa ~5.01) .

- Solubility : COSMO-RS for solvent compatibility in formulation studies .

Advanced: What strategies are employed to study the biosynthetic pathway of this compound in fungi?

Answer:

- Gene knockout : CRISPR-Cas9 targeting lanosterol synthase or cytochrome P450 genes (e.g., CYP5150) in Antrodia camphorata .

- Isotope tracing : Feed -labeled mevalonate to track terpenoid backbone assembly .

- Heterologous expression : Express putative oxidase genes in Saccharomyces cerevisiae for functional validation .

Basic: How do researchers ensure reproducibility in isolating this compound from natural sources?

Answer:

- Strain authentication : ITS sequencing of fungal specimens to confirm species .

- Standardized extraction : Use Soxhlet extraction with ethanol (70% v/v) followed by solvent partitioning .

- QC/QA protocols : Include reference compounds (e.g., ganoderic acid A) in HPLC runs to monitor batch consistency .

Advanced: How can the ecological role of this compound in fungal defense be investigated?

Answer:

- Bioassays : Test antifungal/antibacterial activity against competitors (e.g., Aspergillus spp.) using disk diffusion .

- Ecological metabolomics : Compare metabolite profiles of wild vs. lab-cultured fungi to identify stress-induced biosynthesis .

- Gene expression : RT-qPCR of oxidative stress genes (e.g., SOD, catalase) under pathogen challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.